The 1,6-Naphthyridin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
The 1,6-Naphthyridin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on the identification and optimization of molecular scaffolds that can interact with a variety of biological targets. Among these, the 1,6-naphthyridin-2-one core has emerged as a "privileged structure," a framework that is capable of providing ligands for several receptors.[1][2] Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds comprising six isomeric bicyclic systems with two pyridine rings.[1][3] The 1,6-naphthyridine scaffold, in particular, has been the subject of extensive investigation, leading to the development of compounds with a wide range of biological activities.
This technical guide provides an in-depth exploration of the medicinal chemistry applications of 1,6-naphthyridin-2-one derivatives. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile scaffold, with a focus on its applications in oncology and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1,6-naphthyridin-2-one core in their own research.
The Structural Landscape of 1,6-Naphthyridin-2-one Derivatives
The 1,6-naphthyridin-2(1H)-one scaffold is a bicyclic system containing two nitrogen atoms. The positions on the rings are numbered to allow for precise description of substituent placement, which is crucial for understanding structure-activity relationships. A key structural feature that dictates the biological activity of these derivatives is the presence or absence of a double bond between the C3 and C4 positions.[1][2]
-
C3-C4 Double Bond: Derivatives containing a C3-C4 double bond have been primarily explored as antitumor agents.[1][2] This structural feature often contributes to a more planar conformation, which can be favorable for binding to the active sites of kinases.
-
C3-C4 Single Bond: Conversely, derivatives with a C3-C4 single bond have been more commonly associated with applications in cardiovascular diseases.[1][2] The increased flexibility of the saturated ring may allow for optimal interactions with different biological targets.
The diverse biological activities of 1,6-naphthyridin-2-one derivatives are achieved through the strategic placement of various substituents at several key positions, including N1, C3, C4, C5, C7, and C8.[1][4] The analysis of substitution patterns reveals that derivatives with a C3-C4 double bond are usually substituted at the N1 position, with methyl and phenyl groups being the most common.[1] In contrast, derivatives with a C3-C4 single bond are often left unsubstituted at N1.[1]
Synthetic Strategies for 1,6-Naphthyridin-2-one Derivatives
The construction of the 1,6-naphthyridin-2-one core can be achieved through various synthetic routes. The two most common approaches involve the construction from a preformed pyridine or a preformed pyridone.[1][2]
Caption: General synthetic approaches to the 1,6-naphthyridin-2-one core.
Representative Synthetic Protocol
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through the cyclization of an enamine derivative.[5]
Step 1: Synthesis of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
-
To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal.
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 2: Cyclization to form 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile
-
Suspend the product from Step 1 in a suitable solvent, such as ethanol.
-
Add ammonium acetate to the suspension.
-
Heat the mixture to reflux until the reaction is complete, as monitored by thin-layer chromatography.
-
Cool the reaction mixture and isolate the product by filtration.
This protocol provides a general framework, and specific reaction conditions may need to be optimized based on the desired substituents on the 1,6-naphthyridin-2-one core.
Therapeutic Applications in Oncology
The 1,6-naphthyridin-2-one scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Many of these derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and heat shock proteins.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The 1,6-naphthyridin-2-one core has been successfully employed to generate potent and selective inhibitors of several important oncogenic kinases.
Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19-FGFR4 signaling pathway is critical in hepatocellular carcinoma (HCC).[6][7] A novel family of 1,6-naphthyridin-2(1H)-one derivatives has been designed and synthesized as potent and highly selective FGFR4 inhibitors.[6][8] Through detailed structural optimizations, a representative compound, A34, exhibited improved FGFR4 inhibitory capability and selectivity, as well as excellent anti-proliferative activities against FGFR4-dependent HCC cell lines.[6][7][8] A34 also demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model, with favorable pharmacokinetic properties.[6][8]
Caption: Simplified FGFR4 signaling pathway and its inhibition.
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in a variety of human cancers.[9] The 1,6-naphthyridine motif has been utilized to develop a new class of c-Met kinase inhibitors.[9][10] By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have identified 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one derivatives as potent c-Met inhibitors.[9][10] A comprehensive SAR study indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition.[9][10] Further optimization led to the discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives with high selectivity for c-Met over other kinases like VEGFR-2.[11]
PI3K/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[12] Rational drug design has led to the identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of PI3K and mTOR.[12] Additionally, a potent and selective mTOR inhibitor, Torin2, which is a benzo[h][1][10]naphthyridin-2(1H)-one derivative, has been discovered.[13]
| Compound Class | Target(s) | Key SAR Findings | Reference(s) |
| 1,6-Naphthyridin-2(1H)-ones | FGFR4 | Introduction of a 4'-carboxamide phenoxy group at C-5 significantly improved potency. | [9] |
| 1H-Imidazo[4,5-h][1][10]naphthyridin-2(3H)-ones | c-Met | N-1 alkyl substituent with a terminal amino group and a hydrophobic group at N-3 are crucial for activity. | [9][10] |
| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-ones | PI3K/mTOR | The 7-amino group is a key pharmacophoric feature for potent dual inhibition. | [12] |
| Benzo[h][1][10]naphthyridin-2(1H)-ones | mTOR | The specific substitution pattern on the benzo-fused ring and the N-1 position dictates potency and selectivity. | [13] |
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[14] Hsp90 is overexpressed in many cancers, making it an attractive target for drug discovery.[14] A series of novobiocin analogs derived from the 1,6-naphthyridin-2(1H)-one scaffold have been designed, synthesized, and evaluated as potential Hsp90 inhibitors.[14] These compounds were tested against breast cancer cell lines, and their ability to induce the degradation of Hsp90 client proteins was confirmed by Western blot analysis.[14]
Applications in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development.[15] The 1,6-naphthyridin-2-one scaffold has shown promise in the development of agents that can target key pathological processes in these diseases.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters.[16] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, and there is growing interest in its potential for treating Alzheimer's disease.[15][16] Novel derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][10]naphthyridines have been synthesized and evaluated as MAO inhibitors.[17] Among these, compounds bearing a 1-phenylethynyl substituent proved to be MAO-B inhibitors with potency in the low micromolar range.[17]
Experimental Protocol: Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of 1,6-naphthyridin-2-one derivatives against a specific protein kinase, such as FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (1,6-naphthyridin-2-one derivatives) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin-labeled streptavidin
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well microplate, add the test compound solution. b. Add the recombinant FGFR4 kinase and the biotinylated peptide substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding a solution containing EDTA. b. Add the europium-labeled anti-phosphotyrosine antibody and the allophycocyanin-labeled streptavidin. c. Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (allophycocyanin) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 1,6-naphthyridin-2-one scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and neurodegenerative disorders. The structural diversity that can be achieved through substitution at various positions on the bicyclic core allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of various biological targets.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: While kinase inhibition has been a major focus, the potential of 1,6-naphthyridin-2-one derivatives to modulate other target classes warrants further investigation.
-
Development of Multitargeted Ligands: Given the complexity of diseases like cancer and Alzheimer's, compounds that can simultaneously modulate multiple targets are of great interest. The 1,6-naphthyridin-2-one scaffold is well-suited for the design of such multitargeted agents.
-
Optimization of Pharmacokinetic and Safety Profiles: Continued medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.
References
-
Oliveras, J. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Chen, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(41), 8295-8307. [Link]
-
El-Ghanam, A. M. (2002). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Chemical Research, 2002(1), 20-21. [Link]
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
-
Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 283-296. [Link]
-
Wang, X., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1247-1258. [Link]
-
Sheng, Z., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. [Link]
-
Kulikova, L., et al. (2023). Synthesis of Novel Benzo[b][1][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1673. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Ramon Llull University. [Link]
-
Unspecified Authors. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]
-
Oliveras, J. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Unspecified Authors. (n.d.). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocell... - ChEMBL - EMBL-EBI. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Unspecified Authors. (n.d.). Tetrahydrobenzo[h][1][10]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. [Link]
-
Unspecified Authors. (n.d.). Biologically active derivatives of benzo[b][1][10]naphthyridine. ResearchGate. [Link]
-
Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(11), 4536. [Link]
-
Unspecified Authors. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]
-
Oliveras, J. M., et al. (2025). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merit.url.edu [merit.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
